molecular formula C19H22N2S B5684046 1-Biphenyl-2-yl-3-cyclohexylthiourea

1-Biphenyl-2-yl-3-cyclohexylthiourea

Cat. No.: B5684046
M. Wt: 310.5 g/mol
InChI Key: KBWHKNNLIBMZDI-UHFFFAOYSA-N
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Description

1-Biphenyl-2-yl-3-cyclohexylthiourea is an unsymmetrical thiourea derivative of significant interest in medicinal and analytical chemistry. Structurally related compounds are extensively investigated as potent inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The synchronous inhibition of these enzymes is a prominent therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease, making this class of compounds a valuable scaffold for neuropharmacological research . Furthermore, thiourea derivatives demonstrate a strong affinity for heavy metal ions, functioning as effective fluorescent sensing probes for the detection of toxic metals like mercury (Hg²⁺) . The versatility of this compound extends to its role as a precursor in organic synthesis and as a corrosion inhibitor . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclohexyl-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c22-19(20-16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWHKNNLIBMZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Biphenyl-2-yl-3-cyclohexylthiourea typically involves the reaction of biphenyl-2-ylamine with cyclohexyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Biphenyl-2-yl-3-cyclohexylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Biphenyl-2-yl-3-cyclohexylthiourea primarily involves its interaction with enzyme active sites. The thiourea group forms hydrogen bonds with amino acid residues in the enzyme, inhibiting its activity. This interaction is crucial for its role as an enzyme inhibitor, particularly against cholinesterases .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives exhibit variable physicochemical and biological properties depending on their substituents. Below is a comparative analysis of 1-Biphenyl-2-yl-3-cyclohexylthiourea and related compounds from the literature.

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name R1 Group R2 Group Key Features Potential Applications
This compound Biphenyl-2-yl Cyclohexyl High lipophilicity; strong aromatic stacking Drug discovery (kinase inhibition)
1-(3-Chlorophenyl)-3-(bicycloheptanyl)thiourea 3-Chlorophenyl Bicyclo[2.2.1]heptan-2-yl Rigid bicyclic structure; halogen substituent Antimicrobial agents
1-(b-Phenethyl)-3-phenyl-2-thiourea Phenethyl Phenyl Flexible alkyl chain; simple aromatic group Organic synthesis intermediates
1-Allyl-3-(2-methoxyphenyl)thiourea Allyl 2-Methoxyphenyl Electron-rich methoxy group; unsaturated chain Catalysis; material science

Key Observations:

The bicyclo[2.2.1]heptan-2-yl group in ’s compound introduces steric bulk, which may reduce solubility but improve target specificity .

Aromatic Interactions: The biphenyl-2-yl group enables π-π stacking interactions, advantageous in protein-binding applications.

Synthetic Accessibility :

  • Derivatives with flexible chains (e.g., phenethyl in ) are synthesized via straightforward alkylation, whereas bicyclic or biphenyl systems require more complex multi-step protocols .

Biological and Chemical Relevance :

  • Chlorophenyl and bicyclic substituents (–3) are associated with antimicrobial activity, whereas methoxy groups () may facilitate redox-active applications .

Research Findings and Implications

  • Safety Profiles : Thioureas with allyl or methoxy groups () require careful handling due to reactivity, whereas cyclohexyl and biphenyl derivatives may pose challenges in metabolic clearance .

Q & A

Q. What are the established synthetic routes for 1-Biphenyl-2-yl-3-cyclohexylthiourea, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of biphenyl-2-ylamine with cyclohexyl isothiocyanate in a polar aprotic solvent (e.g., ethanol or dichloromethane) under reflux conditions. Purification is achieved via recrystallization or column chromatography to isolate the product in high purity . Optimization may involve adjusting solvent polarity, temperature, and stoichiometric ratios of reactants to improve yield. Kinetic studies can be employed to determine rate constants and identify side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the biphenyl and cyclohexyl groups, while Infrared (IR) spectroscopy identifies the thiourea moiety (C=S stretch at ~1250–1350 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural confirmation, resolving bond lengths and angles, as demonstrated in analogous thiourea derivatives . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These insights predict regioselectivity in reactions with electrophiles or nucleophiles. Correlation-energy functionals, such as those derived from the Colle-Salvetti formula, can refine computational accuracy for non-covalent interactions (e.g., hydrogen bonding) .

Q. What experimental strategies are recommended to resolve contradictions in reported reactivity data for thiourea derivatives?

Contradictions in reactivity (e.g., divergent reaction outcomes under similar conditions) can be addressed through systematic variation of solvents, catalysts, and substituent effects. Comparative studies using control compounds (e.g., phenyl vs. cyclohexyl substituents) isolate steric/electronic influences. Iterative data analysis, guided by qualitative research frameworks, helps identify confounding variables .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

SAR studies require synthesizing analogs with modified biphenyl or cyclohexyl groups and testing their bioactivity against target enzymes (e.g., kinases or proteases). Enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify IC₅₀ values, while molecular docking simulations (e.g., AutoDock Vina) predict binding modes. Cross-referencing with PubChem bioassay data for structurally similar thioureas identifies promising targets .

Q. What methodologies are suitable for investigating the compound’s stability under varying pH and thermal conditions?

Accelerated stability studies involve incubating the compound at elevated temperatures (40–80°C) and pH ranges (2–12). High-performance liquid chromatography (HPLC) monitors degradation products, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard storage conditions .

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